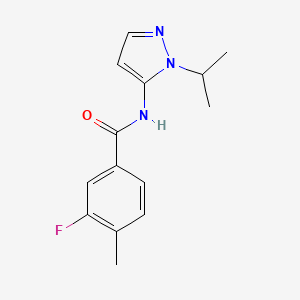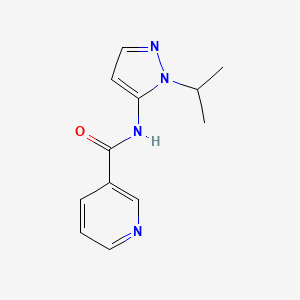
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. IPP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide involves the inhibition of certain enzymes, including PDE5 and PDE6. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to bind to the active site of these enzymes, thereby inhibiting their activity. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are involved in the regulation of smooth muscle contraction and visual function, respectively.
Biochemical and Physiological Effects:
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of cytokine production, and the inhibition of viral replication. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory process.
実験室実験の利点と制限
One of the advantages of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide is its low solubility, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide. One direction is the development of new derivatives of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide with improved solubility and potency. Another direction is the investigation of the potential applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide needs to be further elucidated to understand its full potential.
合成法
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-propan-2-ylpyrazole with 3-bromopyridine-4-carboxylic acid, followed by the reaction with ammonia in ethanol to obtain N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide. Another method involves the reaction of 2-propan-2-ylpyrazole with 3-cyanopyridine-4-carboxylic acid, followed by the reaction with ammonia in ethanol to obtain N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide.
科学的研究の応用
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have anticancer, anti-inflammatory, and antiviral activities. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to inhibit the activity of certain enzymes, including PDE5 and PDE6, which are involved in the regulation of smooth muscle contraction and visual function, respectively.
特性
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)16-11(5-7-14-16)15-12(17)10-4-3-6-13-8-10/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSJGCQYPKPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


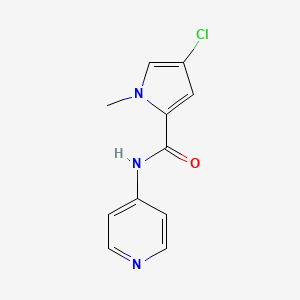
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
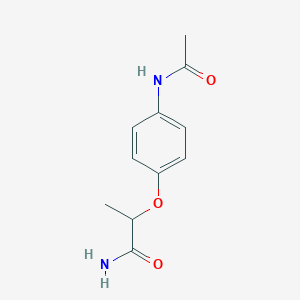
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
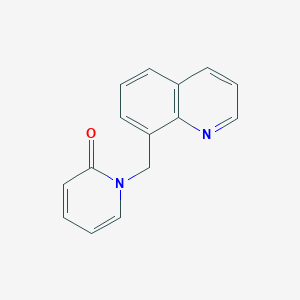
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)
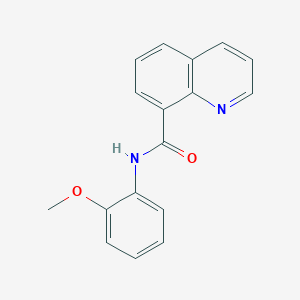
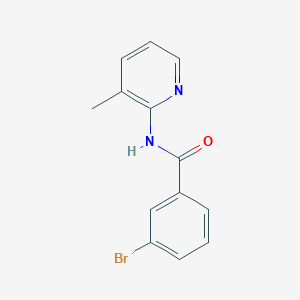


![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
